methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate
Description
Methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate is a chromeno-oxazin derivative characterized by a fused chromene-oxazine core. Key structural features include a 2-phenylethyl substituent at position 3, methyl groups at positions 6 and 10, and an 8-oxo (keto) group. The methyl ester at position 7 enhances solubility and modulates reactivity.
Properties
Molecular Formula |
C24H25NO5 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
methyl 2-[6,10-dimethyl-8-oxo-3-(2-phenylethyl)-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]acetate |
InChI |
InChI=1S/C24H25NO5/c1-15-19-11-18-13-25(10-9-17-7-5-4-6-8-17)14-29-22(18)16(2)23(19)30-24(27)20(15)12-21(26)28-3/h4-8,11H,9-10,12-14H2,1-3H3 |
InChI Key |
XVXWXEJEPKDDLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=CC=C4)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene ring, followed by the introduction of the oxazine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s closest analogs include derivatives with modifications to the phenylalkyl side chains, ester groups, and chromeno-oxazin core. Below is a comparative analysis based on substituent variations and inferred properties:
Research Findings and Limitations
- Molecular Docking: Analog studies (e.g., ) suggest chromeno-oxazin derivatives bind to kinase domains, but target selection bias may obscure novel interactions .
- Synthetic Accessibility : The target compound’s neutral structure simplifies synthesis compared to charged analogs, which require counterion stabilization .
Biological Activity
Methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate is a complex organic compound known for its unique structural features and potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chromeno ring fused with an oxazin ring and an ester functional group. Its structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H26N2O5 |
| Molecular Weight | 426.49 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Research indicates that compounds with similar structural characteristics exhibit significant antioxidant properties. The presence of multiple functional groups in this compound suggests potential for scavenging free radicals and reducing oxidative stress in biological systems.
Antimicrobial Properties
Preliminary studies have shown that derivatives of chromeno and oxazin compounds possess antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against several cancer cell lines. In vitro assays demonstrated that the compound exhibits selective cytotoxicity towards specific cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell growth and survival.
Study 1: Antioxidant Evaluation
A study conducted by researchers evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration with increasing concentrations of the compound.
Study 2: Antimicrobial Screening
In another study focused on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
